molecular formula C9H14NO3PS B13973458 Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester CAS No. 32194-23-3

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester

Cat. No.: B13973458
CAS No.: 32194-23-3
M. Wt: 247.25 g/mol
InChI Key: WJNSNWKHOLUBME-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is widely used in agriculture, industry, and scientific research due to its reactivity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester typically involves the reaction of diethyl phosphorochloridothioate with 2-pyridinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C2H5O)2P(S)Cl+C5H4NOH(C2H5O)2P(S)OC5H4N+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{C}_5\text{H}_4\text{NOH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(S)OC}_5\text{H}_4\text{N} + \text{HCl} (C2​H5​O)2​P(S)Cl+C5​H4​NOH→(C2​H5​O)2​P(S)OC5​H4​N+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Hydrolysis: Phosphoric acid derivatives.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phosphorothioate biochemistry.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that contain active sites susceptible to phosphorylation. The phosphorothioate group interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests.

Comparison with Similar Compounds

Similar Compounds

    Chlorpyrifos: Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester.

    Pyridafenthion: Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone.

    Etrimfos: Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester.

Uniqueness

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its effectiveness as a pesticide and its role in enzyme inhibition make it a valuable compound in various applications.

Properties

CAS No.

32194-23-3

Molecular Formula

C9H14NO3PS

Molecular Weight

247.25 g/mol

IUPAC Name

diethoxy-pyridin-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H14NO3PS/c1-3-11-14(15,12-4-2)13-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3

InChI Key

WJNSNWKHOLUBME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=N1

Origin of Product

United States

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